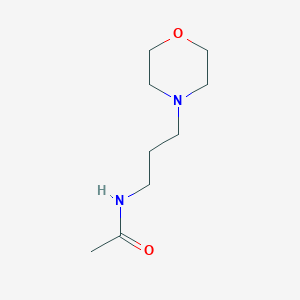

N-(3-morpholin-4-ylpropyl)acetamide

Beschreibung

N-(3-Morpholin-4-ylpropyl)acetamide is a synthetic acetamide derivative characterized by a morpholine ring attached via a three-carbon propyl chain to the nitrogen of the acetamide group. Morpholine, a six-membered heterocyclic ether containing one oxygen and one nitrogen atom, confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity, which influence solubility and bioavailability. This compound serves as a key intermediate or pharmacophore in drug discovery, particularly in targeting neurological or oncological pathways. Its structural simplicity allows for versatile modifications, enabling comparative studies with analogues to optimize pharmacological profiles .

Eigenschaften

CAS-Nummer |

7052-80-4 |

|---|---|

Molekularformel |

C9H18N2O2 |

Molekulargewicht |

186.25 g/mol |

IUPAC-Name |

N-(3-morpholin-4-ylpropyl)acetamide |

InChI |

InChI=1S/C9H18N2O2/c1-9(12)10-3-2-4-11-5-7-13-8-6-11/h2-8H2,1H3,(H,10,12) |

InChI-Schlüssel |

QGIILGSIXGPYBP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCCN1CCOCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)acetamide typically involves the reaction of morpholine with 3-chloropropylamine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by bases like triethylamine.

Industrial Production Methods: Industrial production of N-(3-morpholin-4-ylpropyl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-morpholin-4-ylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Oxidation: N-oxides of N-(3-morpholin-4-ylpropyl)acetamide.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted acetamides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3-morpholin-4-ylpropyl)acetamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-morpholin-4-ylpropyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Morpholine Positioning and Substituent Effects

The position of the morpholine group and its linkage to the acetamide core significantly impact biological activity:

- N-[3-(Morpholin-4-yl)propyl]-2-phenyl-2-(phenylsulfanyl)acetamide (Compound ID: Y509-7425): Shares the N-(3-morpholin-4-ylpropyl) backbone but incorporates phenyl and phenylsulfanyl groups at the acetamide’s α-position. However, the sulfanyl group may increase metabolic susceptibility .

- 2-(4-Isopropyl-3-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide: Here, morpholine is attached to a para-substituted phenyl ring instead of a propyl chain. The phenoxy group introduces steric bulk and electron-donating effects, which could alter receptor binding kinetics. This structural variation may reduce solubility but enhance affinity for hydrophobic enzyme pockets .

Table 1: Substituent Effects on Physicochemical Properties

*Predicted using fragment-based methods.

Pharmacological Activity and Target Specificity

Anti-Cancer Activity:

- Quinazoline-Based Analogues : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (Compound 40) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM). The sulfonyl-quinazoline moiety enhances DNA intercalation or kinase inhibition, a feature absent in N-(3-morpholin-4-ylpropyl)acetamide, which lacks such extended aromatic systems .

- Triazole and Thiadiazole Derivatives: N-(3-Morpholinopropyl)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 315239-15-7) incorporates a triazole-thioether group, enabling hydrogen bonding and π-π stacking with targets like FPR2 receptors.

Receptor Agonism:

Biologische Aktivität

N-(3-Morpholin-4-ylpropyl)acetamide is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-Morpholin-4-ylpropyl)acetamide features a morpholine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 7052-80-4 |

Antimicrobial Properties

Research indicates that N-(3-morpholin-4-ylpropyl)acetamide exhibits antimicrobial activity against various pathogens. Preliminary studies have demonstrated its efficacy in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it may interact with apoptotic proteins or influence cell cycle regulation, leading to reduced proliferation of cancerous cells .

The biological activity of N-(3-morpholin-4-ylpropyl)acetamide is believed to stem from its ability to bind to specific receptors or enzymes within the body. This interaction can modulate various cellular processes, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Interaction : It may act on neurotransmitter receptors, influencing mood and cognitive functions.

Case Studies and Research Findings

Several studies have documented the biological effects of N-(3-morpholin-4-ylpropyl)acetamide:

- Antimicrobial Activity Study : A study conducted by researchers at a pharmaceutical institute found that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both organisms.

- Anticancer Evaluation : In vitro assays revealed that N-(3-morpholin-4-ylpropyl)acetamide could reduce the viability of breast cancer cells by 40% at a concentration of 100 µM after 48 hours of treatment. This effect was associated with increased levels of pro-apoptotic markers .

- Neurotransmitter Interaction Study : A pharmacological study suggested that the compound might act as a partial agonist at serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation.

Comparative Analysis with Similar Compounds

The biological activity of N-(3-morpholin-4-ylpropyl)acetamide can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide | Indole derivative linked to morpholine | Potential serotonin receptor activity |

| 2,2,2-Trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide | Fluorinated derivative | Enhanced reactivity and potential for varied biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.